molecular formula C17H14N4O3 B6346884 4-(4-Methoxyphenyl)-6-(4-nitrophenyl)pyrimidin-2-amine CAS No. 935854-57-2

4-(4-Methoxyphenyl)-6-(4-nitrophenyl)pyrimidin-2-amine

Cat. No. B6346884
CAS RN: 935854-57-2
M. Wt: 322.32 g/mol
InChI Key: ADNONOXVWZEXNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Methoxyphenyl)-6-(4-nitrophenyl)pyrimidin-2-amine (4MPNPA) is an organic compound composed of a pyrimidin-2-amine core with two aromatic rings, one of which is nitrated. It is a versatile compound that has been used in a variety of fields, including organic synthesis, drug design, and biochemistry.

Scientific Research Applications

4-(4-Methoxyphenyl)-6-(4-nitrophenyl)pyrimidin-2-amine has been used in a variety of scientific research applications. It has been used as a building block in organic synthesis for the synthesis of other organic compounds. It has also been used in drug design, as it has been found to interact with certain enzymes and receptors and can be used to modulate their activity. In addition, it has been used in biochemistry to study the structure and function of proteins, as well as the mechanism of action of drugs.

Mechanism of Action

The mechanism of action of 4-(4-Methoxyphenyl)-6-(4-nitrophenyl)pyrimidin-2-amine is not fully understood. However, it is believed to interact with certain enzymes and receptors, modulating their activity. In addition, it has been found to interact with certain proteins, which may affect their structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-Methoxyphenyl)-6-(4-nitrophenyl)pyrimidin-2-amine are not fully understood. However, it has been found to interact with certain enzymes and receptors, which may affect their activity. In addition, it has been found to interact with certain proteins, which may affect their structure and function.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(4-Methoxyphenyl)-6-(4-nitrophenyl)pyrimidin-2-amine in laboratory experiments include its versatility, its low cost, and its safety. It is a relatively safe compound with low toxicity, making it suitable for use in laboratory experiments. Furthermore, its low cost makes it an attractive option for researchers. The main limitation of 4-(4-Methoxyphenyl)-6-(4-nitrophenyl)pyrimidin-2-amine is that its mechanism of action is not fully understood.

Future Directions

There are a number of potential future directions for the use of 4-(4-Methoxyphenyl)-6-(4-nitrophenyl)pyrimidin-2-amine. These include further research into its mechanism of action, its biochemical and physiological effects, and its potential use in drug design. In addition, further research into its use in organic synthesis and its potential use in biochemistry is warranted. Finally, further research into its potential use in other fields, such as materials science, is also possible.

Synthesis Methods

4-(4-Methoxyphenyl)-6-(4-nitrophenyl)pyrimidin-2-amine is synthesized through a multi-step process. First, 4-methoxyphenol is reacted with nitric acid to form 4-nitro-4-methoxyphenol. This is then reacted with pyrimidine to form 4-(4-methoxyphenyl)-6-(4-nitrophenyl)pyrimidin-2-amine. Finally, the compound is purified by recrystallization.

properties

IUPAC Name

4-(4-methoxyphenyl)-6-(4-nitrophenyl)pyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O3/c1-24-14-8-4-12(5-9-14)16-10-15(19-17(18)20-16)11-2-6-13(7-3-11)21(22)23/h2-10H,1H3,(H2,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADNONOXVWZEXNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=NC(=C2)C3=CC=C(C=C3)[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Methoxyphenyl)-6-(4-nitrophenyl)pyrimidin-2-amine

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